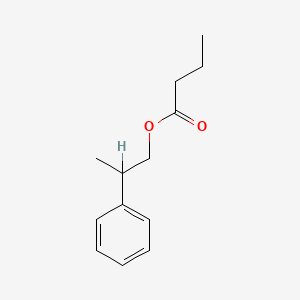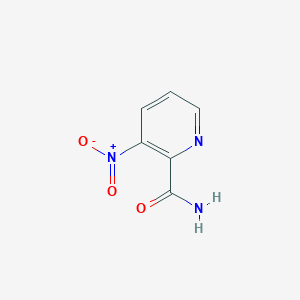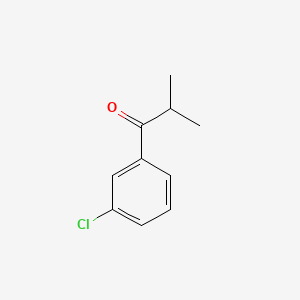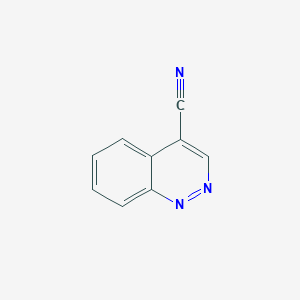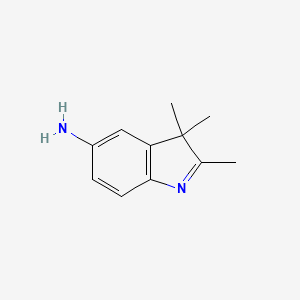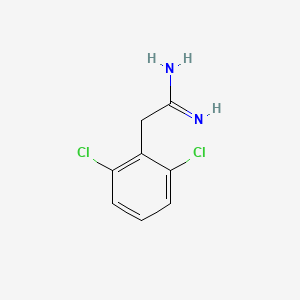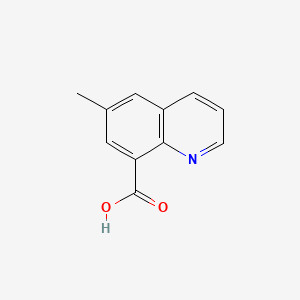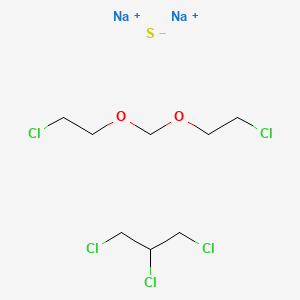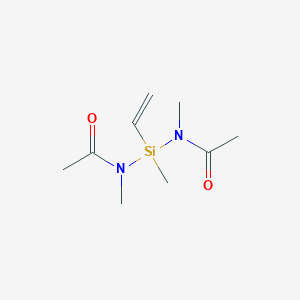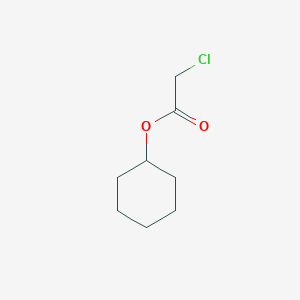
Cyclohexyl 2-chloroacetate
Descripción general
Descripción
Cyclohexyl 2-chloroacetate is a chemical compound with the linear formula C8H13ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2-chloroacetate is represented by the linear formula C8H13ClO2 . The InChI code for this compound is 1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 .Physical And Chemical Properties Analysis
Cyclohexyl 2-chloroacetate is a colorless to tan liquid . It has a molecular weight of 176.64 . The storage temperature is +4°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Cyclohexyl 2-chloroacetate has been utilized in the synthesis of various compounds. For example, it has been used in the Ugi four-component condensation, a process instrumental in the synthesis of pharmaceutical compounds like 1-cyclohexyl-5-(1-phenylamino-2-methyl)propyltetrazole (Marcaccini & Torroba, 2007).
- It plays a role in the facile synthesis of β-lactams, which are important in pharmaceutical chemistry. A study demonstrates its use in producing N-cyclohexyl-2-(1-phenylethen-2-yl)-4-oxoazetidine-2-carboxamides (Bossio et al., 1997).
Surface Properties and Ionic Liquids
- Cyclohexyl 2-chloroacetate has been used in the synthesis of ionic liquids with good surface properties, playing a role in the development of hydrophobic ionic liquids with potential industrial applications (Aggarwal et al., 2013).
Cytochemistry
- In cytochemistry, chloroacetate esterase reactions, where cyclohexyl 2-chloroacetate could be a component, are used to identify different types of cells, such as monocytes and granulocytes (Yam et al., 1971).
Fluorescent Probes
- Cyclohexyl 2-chloroacetate derivatives havebeen used in the development of fluorescent probes. For instance, chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester, synthesized using a simpler chloroacetate, serves as a selective and sensitive fluorescent probe for amino acids like cysteine and homocysteine (Nehra et al., 2020).
Crystal Structure Analysis
- Studies on the crystal structures of compounds derived from cyclohexyl 2-chloroacetate contribute to understanding molecular configurations and interactions, as seen in the analysis of racemic trans-2-(4-methylphenyl)-cyclohexyl chloroacetate (Peters et al., 1994).
Interaction in Chemical Reactions
- Research on the interaction of chemical reactions and mass transfer involves cyclohexyl 2-chloroacetate, particularly in studies of mass transfer with superimposed homogeneous chemical reactions (Pawelski et al., 2013).
Enzymatic Applications
- Cyclohexyl 2-chloroacetate derivatives have been used in enzymatic studies, such as in the preparation of optically active cyclohexanol and cyclohexane-1,2-diol derivatives, which are significant in the field of stereochemistry (Laumen et al., 1989).
Organic Synthesis
- Its role in organic synthesis is notable, for example, in the synthesis of cyclopropyl-substituted furans, indicating its utility in creating complex organic structures (Clark et al., 2015).
Medicinal Chemistry
- In medicinal chemistry, cyclohexyl 2-chloroacetate is involved in the study of drug-protein interactions and the physiological disposition of certain drugs, as observed in research on the binding of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea to cell nuclear proteins (Woolley et al., 1976).
Safety And Hazards
Cyclohexyl 2-chloroacetate is considered hazardous. It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
cyclohexyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHBLOKQVCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281151 | |
| Record name | cyclohexyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-chloroacetate | |
CAS RN |
6975-91-3 | |
| Record name | 6975-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

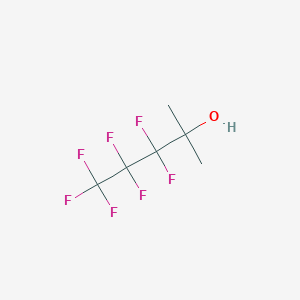
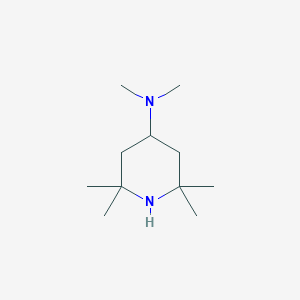
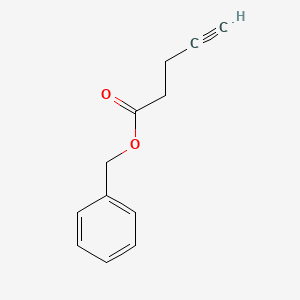
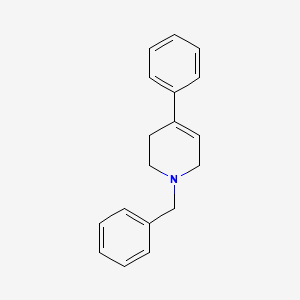
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
